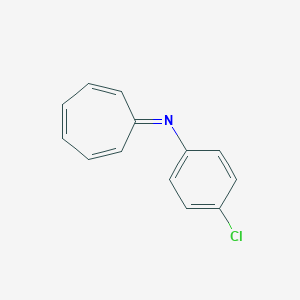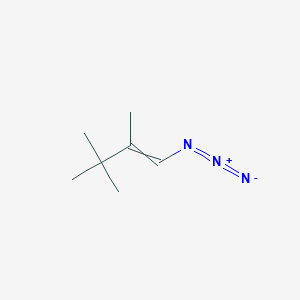![molecular formula C18H13NO3 B14513306 2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione CAS No. 63304-24-5](/img/structure/B14513306.png)
2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione is a complex organic compound that belongs to the class of benzopyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione consists of a fused benzopyran and quinoline ring system, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-arylaminocoumarin with phosphorous oxychloride and dimethylformamide under Vilsmeier-Haack conditions . This reaction leads to the formation of the desired benzopyranoquinoline derivative in good yield. Another approach involves a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile or dimedone . This method offers the advantages of easily accessible starting materials, excellent yields, and a simple workup procedure.
Analyse Chemischer Reaktionen
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzopyranoquinoline derivatives . Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents onto the benzopyranoquinoline framework . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-6H-1In medicinal chemistry, it has shown promising anticancer activity by inhibiting the growth of cancer cell lines . The compound has also demonstrated antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable candidate for drug development . In addition to its biological activities, 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione has been used as a building block in the synthesis of other bioactive molecules and as a ligand in coordination chemistry .
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione involves its interaction with specific molecular targets and pathways. For instance, the compound has been found to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . By inhibiting this enzyme, the compound can induce DNA damage and apoptosis in cancer cells. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The exact molecular targets and pathways involved in its antimicrobial and anti-inflammatory activities are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione can be compared with other similar compounds, such as pyrano[3,2-c]quinolones and furo[3,2-c]quinolones . These compounds share a similar fused ring system but differ in their substituents and specific biological activities. For example, pyrano[3,2-c]quinolones have been reported to exhibit anticancer, antibacterial, and antimalarial properties . Furo[3,2-c]quinolones, on the other hand, have shown antimicrobial, insecticidal, and antiarrhythmic activities . The unique structural features and diverse biological activities of 2,5-Dimethyl-6H-1benzopyrano[3,2-c]quinoline-6,7(5H)-dione make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
63304-24-5 |
|---|---|
Molekularformel |
C18H13NO3 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2,5-dimethylchromeno[3,2-c]quinoline-6,7-dione |
InChI |
InChI=1S/C18H13NO3/c1-10-7-8-13-12(9-10)17-15(18(21)19(13)2)16(20)11-5-3-4-6-14(11)22-17/h3-9H,1-2H3 |
InChI-Schlüssel |
HKWRNRJAKCGRRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C2OC4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


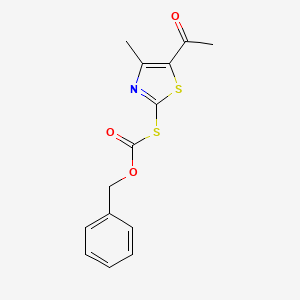
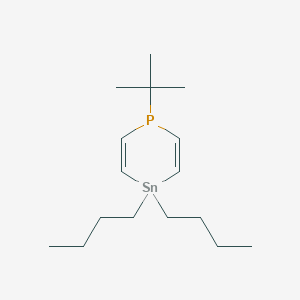

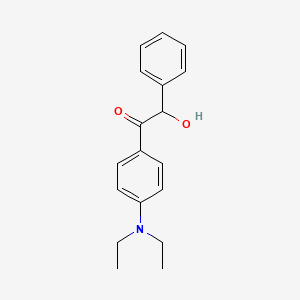


![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
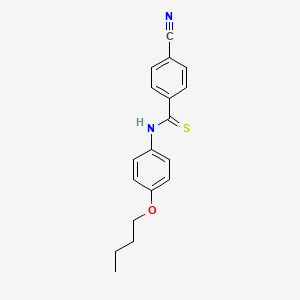

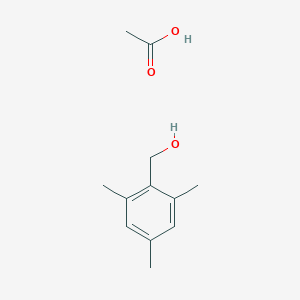
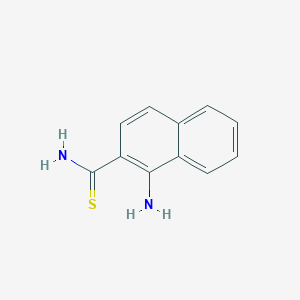
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
